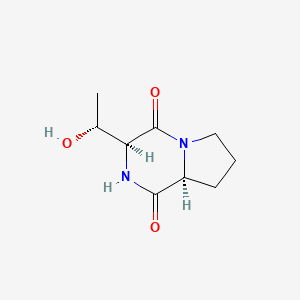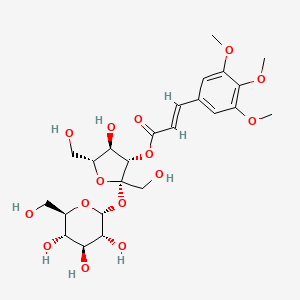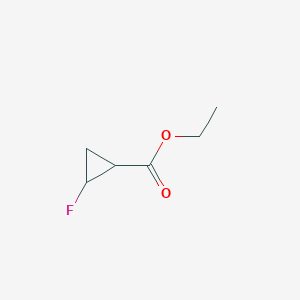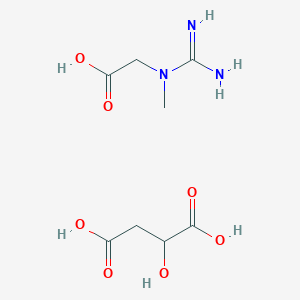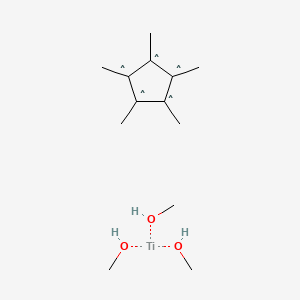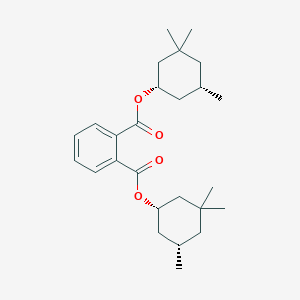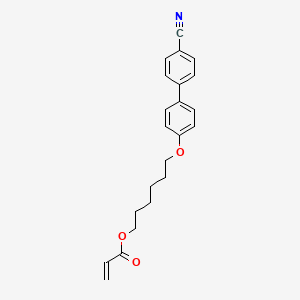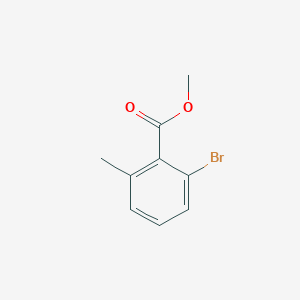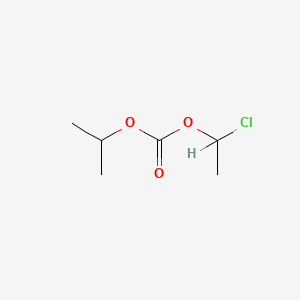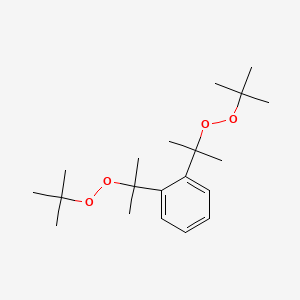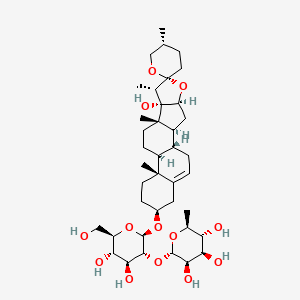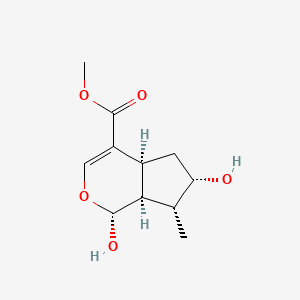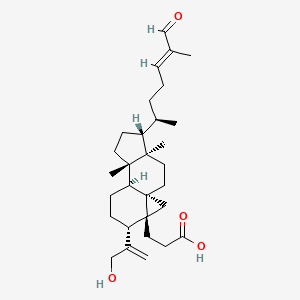
Ácido coronaloico
Descripción general
Descripción
Coronalolic acid is a natural triterpenoid found in the herbs of Gardenia sootepensis hutchins . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 .
Molecular Structure Analysis
The molecular structure of Coronalolic acid can be determined using techniques such as X-ray crystallography, NMR, and cryo-EM . These techniques provide information about the structure and dynamics of the molecule .
Physical And Chemical Properties Analysis
The control of physicochemical properties is directly related to the notion of “compound quality” . Some of the more common physicochemical properties include molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .
Aplicaciones Científicas De Investigación
Actividad antiinflamatoria
El ácido coronaloico ha mostrado propiedades antiinflamatorias significativas. Estudios han demostrado su capacidad para inhibir la producción de óxido nítrico inducida por LPS en macrófagos RAW264.7, que es un modelo común para estudiar la inflamación . Esto lo convierte en un candidato potencial para el desarrollo de fármacos antiinflamatorios.
Propiedades antioxidantes
La investigación indica que el ácido coronaloico posee fuertes capacidades antioxidantes. Puede neutralizar los radicales libres, protegiendo así a las células del estrés oxidativo y el daño . Esta propiedad es crucial para prevenir diversas enfermedades, como el cáncer y las enfermedades cardiovasculares.
Actividad trombolítica
El ácido coronaloico se ha evaluado por sus propiedades trombolíticas, que implican la descomposición de los coágulos sanguíneos . Esta actividad es particularmente importante en el tratamiento de afecciones como el accidente cerebrovascular y el infarto de miocardio, donde los coágulos sanguíneos obstruyen el flujo sanguíneo.
Potencial anticancerígeno
Estudios preliminares sugieren que el ácido coronaloico puede tener propiedades anticancerígenas. Se ha observado que induce la apoptosis (muerte celular programada) en ciertas líneas celulares cancerosas, lo que lo convierte en un compuesto prometedor para futuras investigaciones en terapia contra el cáncer .
Actividad antimicrobiana
El ácido coronaloico ha demostrado efectos antimicrobianos contra una gama de patógenos. Esto incluye actividad antibacterial contra bacterias Gram-positivas y Gram-negativas, así como propiedades antifúngicas . Tal actividad antimicrobiana de amplio espectro podría ser valiosa para desarrollar nuevos antibióticos o agentes antifúngicos.
Efectos neuroprotectores
La investigación emergente sugiere que el ácido coronaloico puede ofrecer beneficios neuroprotectores. Se ha demostrado que protege las células neuronales del estrés oxidativo y la inflamación, que son factores clave en las enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Esto lo convierte en un candidato potencial para el desarrollo de tratamientos para estas afecciones.
Actividad hepatoprotectora
El ácido coronaloico se ha estudiado por sus efectos hepatoprotectores, que implican la protección del hígado contra daños. Ha mostrado potencial para reducir la inflamación hepática y el estrés oxidativo, previniendo así enfermedades hepáticas como la hepatitis y la cirrosis .
Propiedades antidiabéticas
La investigación ha indicado que el ácido coronaloico puede tener efectos antidiabéticos. Se ha observado que mejora la sensibilidad a la insulina y reduce los niveles de glucosa en sangre en modelos diabéticos . Esto sugiere su posible uso en el manejo de la diabetes y sus complicaciones.
Estas aplicaciones destacan el diverso potencial del ácido coronaloico en varios campos de la investigación médica y científica. Si tiene alguna pregunta específica o necesita más detalles sobre alguna de estas aplicaciones, ¡no dude en preguntar!
Europe PMC Academia.edu BOC Sciences SpringerLink Europe PMC Academia.edu BOC Sciences
Safety and Hazards
Mecanismo De Acción
Target of Action
Coronalolic acid, a triterpenoid compound extracted from the apical bud of Gardenia sootepenesis Hutch, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
Coronalolic acid inhibits TNF-α-induced NF-κB activity . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. By inhibiting the NF-κB activity induced by TNF-α, coronalolic acid can effectively reduce inflammation .
Biochemical Pathways
These could include various cytokine signaling pathways, apoptosis pathways, and pathways involved in immune response regulation .
Result of Action
The primary result of coronalolic acid’s action is the reduction of inflammation. By inhibiting TNF-α-induced NF-κB activity, coronalolic acid prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This could potentially have beneficial effects in the treatment of various inflammatory diseases.
Análisis Bioquímico
Biochemical Properties
Coronalolic acid has been found to exhibit cytotoxic activity in vitro against a panel of human cancer cell lines . It also exhibited anti-inflammatory effects in vivo . It interacts with various enzymes and proteins, including pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .
Cellular Effects
Coronalolic acid influences cell function by inhibiting TNF-α-induced NF-κB activity and nitric oxide (NO) production . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Coronalolic acid involves the inhibition of TNF-α-induced NF-κB activity and NO production . This suggests that it may bind to these biomolecules, inhibiting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Its cytotoxic and anti-inflammatory effects suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its anti-inflammatory effects suggest that it may have a threshold effect, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Its interaction with pro-inflammatory cytokines suggests that it may be involved in inflammatory pathways .
Transport and Distribution
Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may interact with these proteins during transport .
Subcellular Localization
Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may be localized to areas of the cell where these proteins are active .
Propiedades
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXIXOKOAYADV-ICQJXUMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



